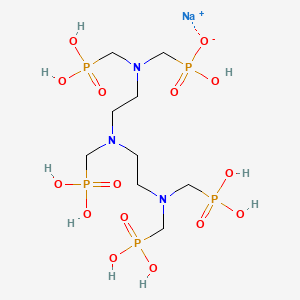

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt

描述

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is a nitrogenous organic polyphosphonic acid known for its excellent chelating and anti-corrosion properties . It is commonly used in various industrial applications due to its ability to inhibit the precipitation of barium sulfate and other scale-forming salts .

准备方法

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is typically synthesized from diethylenetriamine and formaldehyde in the presence of phosphorous acid . The reaction involves the formation of multiple phosphonic acid groups attached to the nitrogen atoms of diethylenetriamine . Industrial production methods often involve the neutralization of the resulting acid with sodium hydroxide to form the sodium salt .

化学反应分析

Chelation Reactions with Metal Ions

DTPMP-Na exhibits strong affinity for multivalent cations, forming stable complexes critical for industrial applications:

Stability Constants (log K) of DTPMP-Na Complexes

| Metal Ion | log K | Experimental Conditions | Source |

|---|---|---|---|

| Ca²⁺ | 8.5 | pH 8–10, 25°C | |

| Ba²⁺ | 9.2 | pH 8–10, 25°C | |

| Fe³⁺ | 20.1 | pH 3–5, 25°C |

Mechanism :

-

Phosphate groups (-PO₃H₂) deprotonate at alkaline pH, enabling electrostatic interactions with metal ions .

-

Bidentate or tridentate coordination is observed, with the most stable configuration being a bidentate binuclear structure on calcite surfaces (DFT calculations) .

Applications :

-

Inhibits BaSO₄ scale formation by sequestering Ba²⁺ even at concentrations as low as 1.5 × 10⁻⁴ mol/L .

-

Stabilizes hydrogen peroxide in bleaching processes via Fe³⁺ chelation .

Sunlight/UV-Induced Degradation

| Condition | Degradation Rate Constant (k, day⁻¹) | Half-Life (t₁/₂, days) |

|---|---|---|

| Ultrapure water (pH 7) | 0.021 | 33 |

| Hard water (Ca²⁺/Mg²⁺ present) | 0.009 | 77 |

-

Degradation occurs via cleavage of C–N and P–O bonds, producing smaller phosphonate fragments .

-

Presence of Ca²⁺/Mg²⁺ reduces degradation efficiency due to competitive complexation .

pH-Dependent Speciation and Reactivity

DTPMP-Na’s behavior varies significantly with pH:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| < 2 | Fully protonated acid | Low solubility, crystallizes |

| 6–10 | Partially deprotonated salt | Optimal chelation capacity |

| > 12 | Fully deprotonated anion | Hydrolysis risk, reduced stability |

Surface Adsorption Mechanisms

XPS and FTIR studies reveal distinct adsorption behaviors:

| Mineral Surface | Adsorption Type | Binding Energy Shift (eV) | Key Interaction |

|---|---|---|---|

| Calcite | Chemisorption | Ca 2p: +0.8 | Ca–O–P bonds via phosphate groups |

| Fluorite | Physisorption | None observed | Weak van der Waals interactions |

-

Adsorption on calcite follows Langmuir isotherm models, with ΔG° = −28.5 kJ/mol indicating spontaneity .

Industrial and Environmental Implications

-

Water Treatment : Effective at 5–15 ppm dosage for preventing CaCO₃ and BaSO₄ scaling in cooling systems .

-

Environmental Persistence : Although non-biodegradable, sunlight-mediated degradation limits ecological persistence .

For further details on synthesis optimization or application-specific reactivity, consult experimental protocols from patents or spectroscopic analyses in peer-reviewed studies .

科学研究应用

Water Treatment

DTPMP is extensively employed in water treatment processes, particularly for:

- Scale Inhibition : It effectively prevents the formation of scale deposits in cooling towers and boilers by sequestering multivalent metal ions such as calcium and barium. This property allows for lower dosage levels compared to traditional inhibitors .

- Corrosion Inhibition : DTPMP acts as a corrosion inhibitor in industrial water systems, protecting metal surfaces from degradation .

- Chelation of Metal Ions : The compound forms stable complexes with metal ions, which helps in controlling metal concentrations in water systems and enhances the efficiency of water treatment formulations .

Detergents and Cleaning Products

In the formulation of detergents and cleaning agents, DTPMP serves multiple purposes:

- Stain Removal : Its chelating properties assist in removing stains caused by metal ions, improving cleaning efficacy .

- Bleach Stabilization : DTPMP stabilizes hydrogen peroxide and other bleaching agents, enhancing their effectiveness during cleaning processes .

- Dispersing Agent : The compound helps disperse solid particles in cleaning formulations, ensuring uniform application and effectiveness .

Agriculture

DTPMP is also utilized in agricultural applications, particularly in:

- Fertilizers : As a chelating agent, it enhances nutrient availability by binding essential micronutrients, thus improving plant growth and yield .

- Pesticides : The compound aids in the formulation of pesticides by stabilizing active ingredients and enhancing their efficacy against pests .

Industrial Applications

DTPMP finds application in various industrial sectors:

- Textile Industry : It is used as a peroxide stabilizer and dyeing auxiliary, facilitating better dye uptake and color fastness .

- Electroplating : DTPMP acts as a complexing agent for metal ions during electroplating processes, improving deposit quality .

- Paper Production : The compound is employed in papermaking to enhance fiber dispersion and improve paper quality .

Case Study 1: Scale Inhibition Performance

A study conducted on the effectiveness of DTPMP as a scale inhibitor demonstrated that at low concentrations (ppm levels), it significantly reduced scale formation in cooling water systems compared to traditional inhibitors. The results indicated that DTPMP could maintain operational efficiency while reducing chemical usage costs.

Case Study 2: Agricultural Efficacy

Research on the application of DTPMP in fertilizers showed that crops treated with DTPMP-enhanced fertilizers exhibited improved growth rates and nutrient uptake compared to control groups. This study highlighted the potential of DTPMP to increase agricultural productivity sustainably.

作用机制

The compound exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes . This chelation process prevents the metal ions from participating in unwanted reactions, such as scale formation or catalysis of corrosion . The molecular targets include various metal ions, and the pathways involved are related to the stabilization of these ions in solution .

相似化合物的比较

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is unique due to its high number of phosphonic acid groups, which provide strong chelating properties . Similar compounds include:

Ethylenediaminetetra(methylenephosphonicacid) sodium salt: Has fewer phosphonic acid groups and slightly different chelating properties.

Nitrilotri(methylenephosphonicacid) sodium salt: Contains even fewer phosphonic acid groups and is less effective as a chelating agent.

These comparisons highlight the superior chelating ability of this compound due to its multiple phosphonic acid groups .

生物活性

Diethylenetriaminepenta(methylenephosphonic acid) sodium salt (DTPMP-Na) is a phosphonic acid derivative known for its diverse applications in various fields, including water treatment, detergents, and as a chelating agent. This article delves into the biological activity of DTPMP-Na, highlighting its effects on biological systems, toxicity studies, and potential applications.

- Chemical Name: Diethylenetriaminepenta(methylenephosphonic acid) sodium salt

- CAS Number: 22042-96-2

- Molecular Formula: C9H13N3Na20O30P10

- Molecular Weight: 1412.73 g/mol

DTPMP-Na functions primarily as a chelating agent due to its multiple phosphonic acid groups, which can bind metal ions. This property is crucial in various biological and industrial applications, including:

- Scale Inhibition: DTPMP-Na effectively inhibits the formation of scale deposits in water systems by sequestering metal ions that would otherwise precipitate as insoluble salts .

- Corrosion Inhibition: It has demonstrated anti-corrosion properties, making it valuable in maintaining the integrity of metal structures in aqueous environments .

Toxicity and Safety Profiles

A series of studies have evaluated the safety and toxicity of DTPMP-Na:

- Acute Toxicity: The acute toxicity of DTPMP-Na was assessed through oral and dermal exposure in laboratory animals. The results indicated that it has a low toxicity profile, with no significant adverse effects observed at high doses (up to 5000 mg/kg) during acute toxicity tests .

- Subchronic Toxicity: A 90-day feeding study revealed that repeated exposure to DTPMP-Na at doses of 842 mg/kg (males) and 903 mg/kg (females) resulted in changes in iron and calcium homeostasis without affecting plasma calcium levels. The No Observed Adverse Effect Level (NOAEL) was determined to be 83 mg/kg/day .

- Genotoxicity Studies: DTPMP-Na did not induce gene mutations in bacterial assays nor chromosomal damage in rodent studies, indicating a lack of genotoxic potential .

Case Studies

Case Study: Bone Uptake Studies

A study compared the distribution and elimination of DTPMP-complexes with other phosphonates in rats. The findings showed high bone uptake and prolonged retention of radioactivity in the skeleton, suggesting potential applications in medical imaging or treatment for bone-related conditions .

Case Study: Environmental Impact

Research on the degradation of DTPMP-Na under sunlight exposure indicated that it degrades over time, impacting its effectiveness as a scale inhibitor. For instance, under direct sunlight conditions, significant degradation was observed within 200 days . This highlights the importance of considering environmental factors when applying DTPMP-Na in industrial settings.

Applications

DTPMP-Na's biological activity extends to various applications:

- Water Treatment: Used as an antiscalant and corrosion inhibitor in cooling towers and boilers.

- Agriculture: Its chelating properties make it useful for improving nutrient availability in soil.

- Medical Imaging: Potential use as a radiopharmaceutical agent due to its high bone affinity.

属性

CAS 编号 |

22042-96-2 |

|---|---|

分子式 |

C9H18N3Na10O15P5 |

分子量 |

793.02 g/mol |

IUPAC 名称 |

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |

InChI 键 |

PZWNKBUDRGSEOU-UHFFFAOYSA-D |

SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O.[Na+] |

规范 SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

22042-96-2 94987-76-5 |

物理描述 |

Liquid; WetSolid |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

15827-60-8 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。